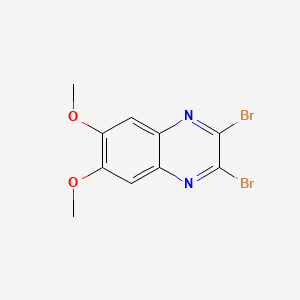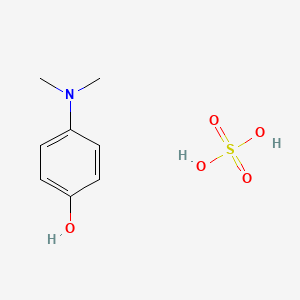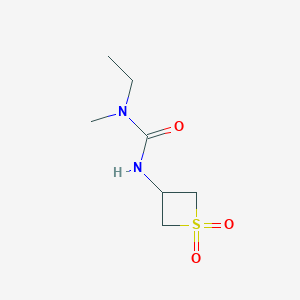
5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile typically involves the reaction of 5-chloro-3-methoxy-1,6-naphthyridine with a suitable nitrile source under specific conditions. One common method involves the use of cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of 5-amino-3-methoxy-1,6-naphthyridine-2-carbonitrile.
Substitution: Formation of 5-substituted-3-methoxy-1,6-naphthyridine-2-carbonitrile derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-1,6-naphthyridine-2-carbonitrile
- 3-Methoxy-1,6-naphthyridine-2-carbonitrile
- 5-Chloro-3-methoxy-1,8-naphthyridine-2-carbonitrile
Uniqueness
5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile is unique due to the presence of both chloro and methoxy groups on the naphthyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be advantageous in various applications .
Propiedades
Fórmula molecular |
C10H6ClN3O |
|---|---|
Peso molecular |
219.63 g/mol |
Nombre IUPAC |
5-chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C10H6ClN3O/c1-15-9-4-6-7(14-8(9)5-12)2-3-13-10(6)11/h2-4H,1H3 |
Clave InChI |
RMIKWOPNGRFGEG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C2C=CN=C(C2=C1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate](/img/structure/B13028294.png)







![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)


![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B13028359.png)
